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Compound Name:
2-Hydroxy-4-

(trifluoromethyl)pyridine

Cat. No.: B044833 Get Quote

An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)pyridine (CAS 50650-59-4):

Properties, Synthesis, and Applications in Modern Chemistry

Introduction
2-Hydroxy-4-(trifluoromethyl)pyridine, also known by its IUPAC name 4-(trifluoromethyl)-1H-

pyridin-2-one, is a specialized heterocyclic organic compound of significant interest to the

pharmaceutical and agrochemical industries.[1][2] Its structure incorporates a pyridine ring, a

hydroxyl (or keto) group, and a trifluoromethyl (CF3) group. This unique combination of

functional groups, particularly the electron-withdrawing and metabolically stable CF3 moiety,

makes it a highly valuable building block for synthesizing complex, biologically active

molecules.[3][4] This guide provides a comprehensive technical overview for researchers and

drug development professionals, detailing the compound's fundamental properties, tautomeric

nature, synthesis protocols, key chemical transformations, and applications, grounded in

established scientific principles.

Physicochemical Properties and Structural Analysis
A thorough understanding of the compound's physical and chemical characteristics is

foundational to its effective use in a laboratory or industrial setting.

Core Physicochemical Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b044833?utm_src=pdf-interest
https://www.benchchem.com/product/b044833?utm_src=pdf-body
https://www.benchchem.com/product/b044833?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0301509.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB0301509_EN.htm
https://researchoutreach.org/articles/trifluoromethylpyridine-chemistry-applications/
https://www.jstage.jst.go.jp/article/jpestics/46/2/46_D21-012/_article/-char/ja/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The essential properties of 2-Hydroxy-4-(trifluoromethyl)pyridine are summarized below for

quick reference.

Property Value Source(s)

CAS Number 50650-59-4 [1][5][6]

Molecular Formula C₆H₄F₃NO [5][7]

Molecular Weight 163.10 g/mol [5][7]

Appearance
White to light orange

crystalline powder
[2]

Melting Point 161-165 °C [1][2]

Boiling Point 221.2 ± 40.0 °C (Predicted) [2][8]

Solubility Soluble in methanol [1][2][8]

pKa 10.76 ± 0.10 (Predicted) [2][8]

IUPAC Name
4-(trifluoromethyl)-1H-pyridin-

2-one
[5]

The Critical Role of Tautomerism
A defining characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with

their corresponding 2-pyridone isomers.[9][10] This equilibrium between the aromatic alcohol

(lactim) form and the amide (lactam) form is not merely a theoretical concept; it dictates the

compound's reactivity, physical properties, and intermolecular interactions.

The position of the equilibrium is highly sensitive to the surrounding environment:

In Polar Solvents (e.g., water, alcohols): The equilibrium strongly favors the 2-pyridone form.

This is because the polar amide group of the pyridone tautomer is better stabilized by polar

solvents through hydrogen bonding.[10][11]

In Non-Polar Solvents (e.g., cyclohexane): The 2-hydroxypyridine form becomes more

significant, although the pyridone form may still be slightly preferred.[10][11]
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In the Gas Phase: The 2-hydroxypyridine tautomer is generally more stable.[12]

In the Solid State: X-ray crystallography and IR spectroscopy confirm that the 2-pyridone

form is predominant, largely due to efficient packing and intermolecular hydrogen bonding in

the crystal lattice.[10]

The presence of water, even in small amounts, can significantly shift the equilibrium toward the

pyridone form by forming stabilizing hydrogen-bonded complexes.[11][13] This is a critical

consideration for reaction design, as the nucleophilicity of the molecule (N- vs. O-alkylation)

depends on which tautomer is prevalent.

Caption: Tautomeric equilibrium of the core structure.

Spectroscopic Characterization
While actual spectra should be run for confirmation, the expected spectroscopic features are as

follows:

¹H NMR: Signals corresponding to the three protons on the pyridine ring. Their chemical

shifts and coupling constants would be influenced by the electron-withdrawing CF₃ group.

The N-H proton of the pyridone tautomer would appear as a broad singlet.

¹⁹F NMR: A sharp singlet is expected for the CF₃ group, as there are no neighboring fluorine

or hydrogen atoms to cause splitting.[5]

¹³C NMR: Six distinct carbon signals are expected, including one for the CF₃ carbon (which

would show a quartet due to C-F coupling) and a signal for the carbonyl carbon (C=O) of the

dominant pyridone tautomer in the range of 160-170 ppm.

Infrared (IR) Spectroscopy: For the dominant pyridone form, a strong absorption band

corresponding to the C=O stretching vibration would be visible around 1650-1690 cm⁻¹. A

broad absorption for the N-H stretch would also be present around 3000-3400 cm⁻¹. The O-

H stretch of the hydroxypyridine form (around 3200-3600 cm⁻¹) would be weak or absent in

a solid-state spectrum.
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The synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine can be achieved through

cyclocondensation reactions, which build the heterocyclic ring from acyclic, fluorine-containing

precursors. This approach is often more efficient and scalable than attempting to introduce a

trifluoromethyl group onto a pre-existing pyridine ring.[14]

Laboratory Synthesis Protocol
The following protocol is adapted from a patented synthetic route and illustrates a practical

method for its preparation.[15] This multi-step process involves the formation of a fluorinated

enone followed by a ring-closing condensation.

Workflow Diagram: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine

Vinyl n-butyl ether +
Trifluoroacetic anhydride 4-Butoxy-1,1,1-trifluoro-3-en-2-one

 Acylation
(Pyridine, DCM) 

Methyl 5-butoxy-5-methoxy-3-
(trifluoromethyl)pent-2-enoate

 Horner-Wadsworth-Emmons
Reaction 

Trimethylphosphonoacetate

2-Hydroxy-4-(trifluoromethyl)pyridine
(Final Product)

 Cyclization/
Aromatization 

Ring Condensation

Click to download full resolution via product page

Caption: Key steps in the synthesis workflow.

Step-by-Step Methodology:

Synthesis of 4-Butoxy-1,1,1-trifluoro-3-en-2-one (Intermediate 1):

Rationale: This step creates the core trifluoromethyl ketone fragment needed for the

pyridine ring. Vinyl ether serves as a masked acetaldehyde equivalent.

Procedure: To a reactor containing vinyl n-butyl ether and pyridine in dichloromethane

(DCM), slowly add trifluoroacetic anhydride while maintaining the temperature between

-10°C and 0°C. After the addition, allow the reaction to warm to room temperature and stir

for 2 hours. The pyridine acts as a base to neutralize the trifluoroacetic acid byproduct.
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Work-up: Cool the reaction mixture, filter any solids, and wash the filtrate with water.

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure to yield the intermediate.

Synthesis of Methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate (Intermediate 2):

Rationale: A Horner-Wadsworth-Emmons reaction is used to extend the carbon chain,

introducing the ester group that will ultimately form part of the pyridine ring.

Procedure: React Intermediate 1 with trimethylphosphonoacetate in an appropriate solvent

system. This step creates the necessary six-carbon backbone for the target heterocycle.

Cyclocondensation to form 2-Hydroxy-4-(trifluoromethyl)pyridine (Final Product):

Rationale: This is the key ring-forming step. Under appropriate conditions (often involving

a base or acid catalyst), the acyclic intermediate undergoes an intramolecular

condensation reaction, followed by elimination and aromatization to form the stable

pyridine ring.

Procedure: Subject Intermediate 2 to cyclization conditions. This may involve heating with

a condensing agent to facilitate the ring closure and subsequent aromatization to yield the

final product.

Purification: The crude product is typically purified by recrystallization from a suitable

solvent to obtain the final, high-purity compound.

Chemical Reactivity and Key Transformations
The reactivity of 2-Hydroxy-4-(trifluoromethyl)pyridine is governed by the interplay between

the pyridone system and the potent electron-withdrawing CF₃ group. Its most valuable

transformation is the conversion of the hydroxyl/keto group into a leaving group, typically a

chloride, which opens the door for a wide range of nucleophilic substitution reactions.

Protocol: Conversion to 2-Chloro-4-
(trifluoromethyl)pyridine
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This chlorination is a cornerstone reaction, transforming the relatively inert pyridone into a

highly versatile electrophilic intermediate for drug and agrochemical synthesis.[15][16]

Reactants

Mechanism

Products

4-(CF3)-Pyridin-2-one

Activated O-S(O)Cl Intermediate

 Nucleophilic attack
by pyridone oxygen 

Thionyl Chloride (SOCl₂)

Aromatic Intermediate

 Elimination of Cl⁻ 

2-Chloro-4-(CF3)pyridine

 Nucleophilic attack
by Cl⁻ at C2 

SO₂ + HCl

 Elimination 

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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